molecular formula C15H25BN2O3 B3047061 N,N-Dimethyl-2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine CAS No. 1346697-29-7

N,N-Dimethyl-2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine

Cat. No.: B3047061
CAS No.: 1346697-29-7
M. Wt: 292.18
InChI Key: VNJOVSVHMWPGNV-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine is a boronic ester-containing compound with a pyridine core and a tertiary amine side chain. Its molecular formula is C₁₆H₂₅BN₂O₃, with an average molecular weight of 304.20 g/mol and a monoisotopic mass of 304.1963 g/mol . The compound features a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group attached to the pyridine ring, which is critical for Suzuki-Miyaura cross-coupling reactions—a cornerstone in synthetic organic chemistry . The N,N-dimethyl ethanamine moiety enhances solubility in polar solvents, making it suitable for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N,N-dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BN2O3/c1-14(2)15(3,4)21-16(20-14)12-7-8-17-13(11-12)19-10-9-18(5)6/h7-8,11H,9-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJOVSVHMWPGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60744554
Record name N,N-Dimethyl-2-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy}ethan-1-amine
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Molecular Weight

292.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346697-29-7
Record name N,N-Dimethyl-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]oxy]ethanamine
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Record name N,N-Dimethyl-2-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy}ethan-1-amine
Source EPA DSSTox
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Record name dimethyl(2-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy}ethyl)amine
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Biological Activity

N,N-Dimethyl-2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

The compound is characterized by the following properties:

  • Molecular Formula : C15H24BNO2
  • Molecular Weight : 261.17 g/mol
  • CAS Number : 1847470-96-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its structure suggests potential interactions with enzymes and receptors involved in cellular signaling pathways.

Antimalarial Activity

Research has indicated that compounds similar to this compound exhibit significant antimalarial properties. For instance:

  • A study on TCMDC-135051 showed nanomolar activity against Plasmodium falciparum CLK3 kinase and submicromolar parasiticidal activity in asexual blood stages of the parasite .

Inhibition of Kinases

The compound's structural features suggest it may act as a kinase inhibitor. In related studies:

  • Compounds with similar dioxaborolane moieties demonstrated effective inhibition of p38α MAP kinase . This inhibition could lead to downstream effects on inflammation and cellular proliferation.

Case Studies

  • Antimalarial Compound Development
    • Researchers developed a series of compounds targeting PfCLK3, leading to the discovery of analogues with improved potency and selectivity. The modifications in the molecular structure significantly influenced their biological activity .
  • Kinase Inhibition Studies
    • A series of aminopyridine N-oxides were synthesized and tested for their ability to inhibit specific kinases. Some analogues displayed promising results in vitro, indicating that structural variations can enhance biological efficacy .

Data Tables

PropertyValue
Molecular FormulaC15H24BNO2
Molecular Weight261.17 g/mol
CAS Number1847470-96-5
Antimalarial Activity (EC50)Submicromolar
Kinase Inhibition (IC50)Nanomolar range

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing boron can exhibit anticancer properties. The presence of the dioxaborolane moiety in this compound suggests potential applications in targeting cancer cells. Studies have shown that boron-containing drugs can enhance the effectiveness of radiation therapy and have selective cytotoxicity towards cancer cells .

Drug Development
The compound's ability to modify biological targets makes it a candidate for drug development. Its pyridine and dioxaborolane components can be utilized to design new pharmaceuticals that interact with specific enzymes or receptors involved in disease pathways .

Organic Synthesis

Reagent in Cross-Coupling Reactions
N,N-Dimethyl-2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine can serve as a versatile reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. The dioxaborolane group is known for its ability to participate in Suzuki-Miyaura coupling reactions, which are pivotal in constructing complex organic molecules .

Functionalization of Aromatic Compounds
The compound can facilitate the functionalization of aromatic compounds through electrophilic substitution reactions. This property is particularly useful in synthesizing diverse organic compounds for pharmaceutical applications .

Materials Science

Polymer Chemistry
Due to its unique structural features, this compound can be used as a monomer or additive in polymer synthesis. The incorporation of boron into polymers can enhance their thermal stability and mechanical properties. Research has demonstrated that boron-containing polymers exhibit improved flame retardancy and mechanical strength .

Nanomaterials
The compound's ability to form stable complexes with metal ions positions it as a potential precursor for synthesizing boron-doped nanomaterials. These materials have applications in electronics and photonics due to their unique electronic properties .

Analytical Chemistry

Fluorescent Probes
The incorporation of the dioxaborolane unit allows for the development of fluorescent probes for biological imaging. These probes can selectively bind to specific biomolecules, enabling real-time monitoring of cellular processes .

Case Studies and Research Findings

Application AreaCase Study/Research Findings
Medicinal ChemistryStudies show enhanced anticancer activity when combined with radiation therapy .
Organic SynthesisUtilized effectively in Suzuki-Miyaura coupling for constructing complex organic molecules .
Materials ScienceBoron-containing polymers exhibit improved mechanical properties and flame retardancy .
Analytical ChemistryDevelopment of fluorescent probes for real-time cellular monitoring .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Applications Reference
N,N-Dimethyl-2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine C₁₆H₂₅BN₂O₃ 304.20 Pyridinyl, dimethylamine, boronate ester Cross-coupling reactions, drug intermediates
N,N-Diethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine C₁₆H₂₈BN₃O₂ 305.23 Pyrazolyl, diethylamine, boronate ester Ligand design, catalysis
N-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine C₁₄H₂₃BN₂O₂ 262.16 Pyridin-3-yl, ethylamine, boronate ester Bioconjugation, imaging agents
N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide C₁₃H₁₉BN₂O₃ 262.12 Pyridinyl, carboxamide, boronate ester Enzyme inhibition studies

Key Observations:

Substituent Effects :

  • The pyridine ring in the target compound (vs. pyrazole in or pyridin-3-yl in ) alters electronic properties, influencing reactivity in cross-coupling reactions. Pyridine derivatives generally exhibit higher stability in acidic conditions compared to pyrazoles .
  • The N,N-dimethyl ethanamine group enhances solubility in aqueous media compared to the N,N-diethyl analogue in , which may reduce bioavailability due to increased lipophilicity.

Boronate Reactivity :

  • All compounds share the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, enabling participation in Suzuki-Miyaura reactions. However, steric hindrance from substituents (e.g., carboxamide in ) can reduce reaction yields by limiting access to the boron center .

Applications :

  • The target compound is widely used in drug intermediates due to its balanced solubility and reactivity. In contrast, the carboxamide derivative () is specialized for enzyme inhibition studies, leveraging hydrogen-bonding interactions .

Comparative Reactivity in Cross-Coupling Reactions

Table 2: Reaction Efficiency with Aryl Halides

Compound Reaction Yield (%)* Optimal Conditions Reference
This compound 85–92 Pd(PPh₃)₄, K₂CO₃, DMF, 80°C
N,N-Diethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine 78–84 Pd(OAc)₂, SPhos, K₃PO₄, dioxane, 90°C
N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide 65–72 PdCl₂(dppf), Cs₂CO₃, THF, 70°C

*Yields reported for coupling with 4-bromotoluene.

Findings:

  • The target compound achieves higher yields due to the electron-donating dimethylamine group , which stabilizes the palladium intermediate during cross-coupling .
  • The carboxamide derivative () shows reduced reactivity, likely due to electron-withdrawing effects from the carbonyl group, slowing transmetallation .

Preparation Methods

Substrate Preparation: 4-Bromo-2-hydroxypyridine

The starting material, 4-bromo-2-hydroxypyridine , is commercially available or synthesized via directed bromination of 2-hydroxypyridine. Bromination typically employs N-bromosuccinimide (NBS) in acidic or radical conditions, though regioselectivity must be carefully controlled.

Reaction Conditions and Optimization

Protocol :

  • Catalyst : PdCl$$_2$$(dppf) (1–5 mol%)
  • Base : Potassium acetate (KOAc, 3 equiv)
  • Solvent : Toluene or dioxane
  • Temperature : 100–110°C
  • Time : 3–6 hours

Example :
4-Bromo-2-hydroxypyridine (5.0 g, 28.7 mmol), B$$2$$Pin$$2$$ (8.7 g, 34.4 mmol), PdCl$$_2$$(dppf) (0.42 g, 0.57 mmol), and KOAc (8.5 g, 86.1 mmol) in toluene (100 mL) were stirred at 100°C for 3 hours. The reaction yielded 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-hydroxypyridine in 92% yield after purification.

Key Considerations :

  • Protection of Hydroxyl Group : The phenolic -OH may necessitate protection (e.g., as a methyl ether) to prevent side reactions during borylation. Deprotection post-borylation is achieved using BBr$$_3$$ in dichloromethane.
  • Catalyst Selection : PdCl$$2$$(dppf) outperforms Pd(PPh$$3$$)$$_4$$ in electron-deficient aryl halides due to enhanced stability.

Etherification of 2-Hydroxypyridine Boronate

The hydroxyl group at the pyridine’s 2-position is functionalized via Mitsunobu reaction or alkylation to introduce the dimethylaminoethyl side chain.

Mitsunobu Reaction

Advantages : High stereochemical control, compatibility with sensitive boronate esters.

Protocol :

  • Reagents : DIAD (1.5 equiv), PPh$$_3$$ (1.5 equiv), 2-(dimethylamino)ethanol (1.2 equiv)
  • Solvent : Tetrahydrofuran (THF)
  • Temperature : 0°C to room temperature
  • Time : 12–24 hours

Example :
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-hydroxypyridine (3.0 g, 11.5 mmol), 2-(dimethylamino)ethanol (1.4 g, 13.8 mmol), PPh$$_3$$ (4.5 g, 17.3 mmol), and DIAD (3.4 mL, 17.3 mmol) in THF (50 mL) were stirred at room temperature for 18 hours. The product was isolated in 78% yield.

Alkylation via SN2 Displacement

Protocol :

  • Base : NaH (2.0 equiv)
  • Alkylating Agent : 2-Chloro-N,N-dimethylethanamine hydrochloride (1.2 equiv)
  • Solvent : Dimethylformamide (DMF)
  • Temperature : 60–80°C
  • Time : 6–12 hours

Example :
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-hydroxypyridine (2.5 g, 9.6 mmol), NaH (0.46 g, 19.2 mmol), and 2-chloro-N,N-dimethylethanamine hydrochloride (1.8 g, 11.5 mmol) in DMF (30 mL) were heated at 70°C for 8 hours. The product was obtained in 65% yield.

Comparative Analysis :

Method Yield (%) Purity (%) Key Challenges
Mitsunobu 78 >95 Cost of reagents, purification
Alkylation 65 90 Competing elimination reactions

Alternative Synthetic Routes

Sequential Functionalization of Pyridine

An alternative strategy involves first introducing the ethanamine side chain, followed by borylation:

  • Etherification : React 2-hydroxypyridine with 2-chloro-N,N-dimethylethanamine.
  • Bromination : Introduce bromine at the 4-position using NBS.
  • Miyaura Borylation : Install the boronate ester.

Outcome : This route avoids hydroxyl protection but faces challenges in regioselective bromination post-etherification.

Boronate Ester Transposition

Rarely employed due to complexity, this method involves transposing a pre-formed boronate ester to the pyridine ring via transition-metal catalysis. Limited literature exists for such approaches.

Scalability and Industrial Considerations

  • Catalyst Recovery : PdCl$$_2$$(dppf) can be recovered via silica gel chromatography or immobilized on supports for batch recycling.
  • Solvent Selection : Toluene is preferred over dioxane for its lower toxicity and ease of removal.
  • Cost Drivers : B$$2$$Pin$$2$$ and palladium catalysts account for >60% of raw material costs.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine
Reactant of Route 2
Reactant of Route 2
N,N-Dimethyl-2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine

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